[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine molecule, a type of glycerophospholipid. It consists of a palmitic acid (16:0) at the sn-1 position and an adrenic acid (22:4(7Z,10Z,13Z,16Z)) at the sn-2 position. Phosphatidylcholines are major components of biological membranes and play crucial roles in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with palmitic acid and adrenic acid. The reaction is usually catalyzed by enzymes such as phospholipase A2 or chemical catalysts like dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of phosphatidylcholines often involves extraction from natural sources such as egg yolk or soybeans, followed by purification processes like chromatography. The specific fatty acid composition can be tailored by enzymatic modification or chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain (adrenic acid) is susceptible to oxidation, leading to the formation of lipid peroxides.
Hydrolysis: Enzymatic hydrolysis by phospholipases can release free fatty acids and lysophosphatidylcholine.
Transesterification: This reaction can alter the fatty acid composition by exchanging acyl groups.
Common Reagents and Conditions
Oxidation: Catalyzed by reactive oxygen species (ROS) or metal ions.
Hydrolysis: Catalyzed by phospholipase A2 under physiological conditions.
Transesterification: Catalyzed by lipases or chemical catalysts like sodium methoxide.
Major Products Formed
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids and lysophosphatidylcholine.
Transesterification: Modified phosphatidylcholines with different fatty acid chains.
Scientific Research Applications
[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes for cosmetics and pharmaceuticals.
Mechanism of Action
The biological effects of [(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate are mediated through its incorporation into cellular membranes, affecting membrane fluidity and signaling pathways. The adrenic acid moiety can be metabolized to bioactive eicosanoids, which modulate inflammation and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
PC(160/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains docosahexaenoic acid instead of adrenic acid.
PC(161(9Z)/224(7Z,10Z,13Z,16Z)): Contains palmitoleic acid instead of palmitic acid.
PC(160/181(9Z)): Contains oleic acid instead of adrenic acid.
Uniqueness
[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of adrenic acid, which is less common compared to other polyunsaturated fatty acids like arachidonic acid or docosahexaenoic acid. This unique composition influences its biophysical properties and biological functions.
Properties
Molecular Formula |
C46H84NO8P |
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Molecular Weight |
810.1 g/mol |
IUPAC Name |
[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h14,16,20-21,23-24,27,29,44H,6-13,15,17-19,22,25-26,28,30-43H2,1-5H3/b16-14-,21-20-,24-23-,29-27-/t44-/m1/s1 |
InChI Key |
IRWRFKUTKSUFST-MDYGELLQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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